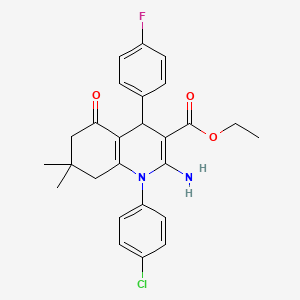![molecular formula C34H26N8O14 B15012227 2-[(E)-(2-{6-[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl]-6-oxohexanoyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15012227.png)
2-[(E)-(2-{6-[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl]-6-oxohexanoyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-[(5-{N’-[(Z)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound that features multiple functional groups, including nitro groups, amide linkages, and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-{N’-[(Z)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,5-dinitrobenzoic acid derivatives, followed by coupling reactions to introduce the hydrazinecarbonyl and pentanamido groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-[(5-{N’-[(Z)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, especially under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[(E)-[(5-{N’-[(Z)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoic acid: A simpler compound with similar nitro groups.
Hydrazine derivatives: Compounds with hydrazinecarbonyl groups.
Amide-linked compounds: Molecules with amide linkages similar to the pentanamido group.
Uniqueness
2-[(E)-[(5-{N’-[(Z)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C34H26N8O14 |
|---|---|
Molekulargewicht |
770.6 g/mol |
IUPAC-Name |
[2-[(E)-[[6-[(2Z)-2-[[2-(3,5-dinitrobenzoyl)oxyphenyl]methylidene]hydrazinyl]-6-oxohexanoyl]hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C34H26N8O14/c43-31(37-35-19-21-7-1-3-9-29(21)55-33(45)23-13-25(39(47)48)17-26(14-23)40(49)50)11-5-6-12-32(44)38-36-20-22-8-2-4-10-30(22)56-34(46)24-15-27(41(51)52)18-28(16-24)42(53)54/h1-4,7-10,13-20H,5-6,11-12H2,(H,37,43)(H,38,44)/b35-19-,36-20+ |
InChI-Schlüssel |
HUWPFBJXFLKWCW-HVCCMGDBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCC(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-[(E)-phenylmethylidene]cyclohexanamine](/img/structure/B15012144.png)
![N'-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide](/img/structure/B15012151.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012163.png)
![2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol](/img/structure/B15012164.png)
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B15012167.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15012170.png)
![N-[2-(3-methoxyphenoxy)ethyl]octadecanamide](/img/structure/B15012173.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012184.png)


![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15012205.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15012224.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15012228.png)
![[2-(4-Bromophenyl)-2-oxoethyl] 2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate](/img/structure/B15012229.png)
